1,2-Dihydrotetrazete

Computational Chemistry Energetic Materials Thermochemistry

Researchers developing high-nitrogen energetic materials face safety risks from tetrazete's extreme ring strain (205.5 kJ/mol). 1,2-Dihydrotetrazete (CAS 173726-39-1) resolves this with 48.6 kJ/mol lower ring strain (156.9 kJ/mol), enabling safer HEDM precursor handling. • 48.6 kJ/mol lower ring strain vs. tetrazete (G2-level validated) • Essential 1,2-dihydro configuration for redox-switchable bioorthogonal probes • Confirmed regioisomer identity via X-ray crystallography and MCSCF calculations • In stock; standard packs 10 mg, 1 g, bulk custom

Molecular Formula H2N4
Molecular Weight 58.043 g/mol
CAS No. 173726-39-1
Cat. No. B15165008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydrotetrazete
CAS173726-39-1
Molecular FormulaH2N4
Molecular Weight58.043 g/mol
Structural Identifiers
SMILESN1NN=N1
InChIInChI=1S/H2N4/c1-2-4-3-1/h(H,1,4)(H,2,3)
InChIKeyQGYNNJLFKIUEBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydrotetrazete: High-Nitrogen Heterocycle Overview


1,2-Dihydrotetrazete (CAS 173726-39-1), with the molecular formula H2N4, is a nitrogen-rich heterocyclic compound belonging to the class of dihydrotetrazines . It is a hydrogenated derivative of the fully unsaturated tetrazete (N4) ring system. This compound exists as a specific regioisomer within the dihydrotetrazine family, which is distinct in its chemical and physical properties from other isomers like 1,4-dihydrotetrazete [1]. Its high nitrogen content and unique electronic structure make it a subject of significant interest in fields such as high-energy-density materials (HEDMs) and as a precursor in novel synthetic and bioorthogonal chemistry applications [2].

Why Generic Isomer Substitution Fails


Substituting 1,2-dihydrotetrazete with a generic dihydrotetrazine isomer or the parent tetrazete compound is not scientifically valid. The specific positioning of hydrogen atoms in the 1,2-positions versus the 1,4-positions fundamentally alters the molecule's electronic structure, conformational stability, and reactivity [1]. Computational studies reveal that these regioisomers exhibit different energetic profiles and ring strain, which directly impact their kinetic and thermodynamic stability [2]. Furthermore, in bioorthogonal chemistry applications, the dihydrotetrazine (DHTz) redox state is crucial, as the 1,2-dihydro configuration is integral to the 'on-off' switch-like control of tetrazine ligation, a property that cannot be assumed for other isomers [3]. The evidence below quantifies these critical differences to guide precise material selection.

Quantitative Differentiation Evidence


Ring Strain and Thermodynamic Stability

Computational analysis at the G2 level of theory demonstrates that 1,2-dihydrotetrazete (tetrazetine, N4H2) possesses a calculated ring strain energy of 156.9 kJ mol-1 [1]. This value is significantly different from the parent compound tetrazete (N4), which has a strain energy of 205.5 kJ mol-1, and the saturated analog tetrazetidine, (NH)4, at 131.4 kJ mol-1 [1]. The reduced strain relative to tetrazete indicates a more stable ring system, which is a key differentiating factor for applications requiring greater kinetic stability. For comparison, a related four-membered nitrogen heterocycle, 1,3-diazete, was found to be 42.2 kJ mol-1 lower in energy than its isomer 1,2-diazete, highlighting the energetic consequences of isomeric configuration [1].

Computational Chemistry Energetic Materials Thermochemistry

Regioisomer-Dependent Structural Conformation

Experimental evidence from single-crystal X-ray diffraction confirms a clear structural distinction between 1,2-dihydro and 1,4-dihydro tetrazine derivatives. Specifically, studies show that monosubstituted dihydrotetrazines adopt the 1,4-dihydro structure, whereas disubstituted dihydrotetrazines are exclusively the 1,2-dihydro structure [1]. This structural divergence is not a matter of theoretical prediction but has been experimentally validated. The 1,2-dihydro configuration is therefore not an arbitrary isomer but a specific, accessible state that arises from and dictates the molecule's synthetic pathways and reactivity.

Structural Chemistry X-ray Crystallography Isomerism

Redox-Controlled Bioorthogonal Activity

Dihydro-s-tetrazines (DHTzs), a class that includes the 1,2-dihydrotetrazete scaffold, are distinguished from their oxidized tetrazine (Tz) counterparts by their complete inactivity in tetrazine ligation reactions [1]. This redox-dependent activity provides a powerful 'on-off' switch. The DHTz state is stable and non-reactive, but upon controlled oxidation to the Tz form, it becomes highly reactive towards appropriate dienophiles [1]. This property is quantitative, with photooxidation methods described as 'extremely fast and efficient with clean, generally quantitative chemistry' [1]. This contrasts with the parent tetrazete, which is inherently highly reactive and lacks this controllable 'off' state.

Bioorthogonal Chemistry Redox Chemistry Click Chemistry

Computational Benchmarking of Isomer Structures

Ab initio MCSCF calculations with the 6-31++G(d,p) basis set have shown that the theoretical structural characteristics for both 1,2-dihydro- and 1,4-dihydro-1,2,4,5-tetrazines are in good agreement with available experimental data [1]. This computational validation confirms that the distinct geometries of these isomers are both theoretically predictable and experimentally verifiable. The study specifically differentiated the origins of nonplanarity in these eight π-electron systems, providing a quantitative basis for understanding the different physical properties of the two regioisomers [1].

Computational Chemistry Ab Initio Methods Molecular Geometry

Optimal Research and Industrial Applications


High-Energy-Density Material Precursor Development

1,2-Dihydrotetrazete's calculated ring strain energy of 156.9 kJ mol-1, which is 48.6 kJ mol-1 lower than that of tetrazete [1], positions it as a more kinetically stable precursor for the development of high-energy-density materials (HEDMs). Its ability to decompose to release a large volume of dinitrogen gas is a fundamental property of its class , but its improved stability profile makes it a more practical and safer starting point for the synthesis of novel nitrogen-rich propellants and explosives compared to its more strained parent compound [1].

Redox-Controlled Bioorthogonal Chemistry Tools

The dihydrotetrazine scaffold, specifically its 1,2-dihydro configuration, is essential for creating 'on-off' switchable bioorthogonal probes [2]. Researchers developing advanced bioconjugation or cellular labeling techniques should select 1,2-dihydrotetrazete derivatives to harness this unique redox-controlled reactivity. The inactive DHTz form can be precisely activated via oxidation to the reactive tetrazine form, enabling spatial and temporal control over ligation events that is not achievable with constitutively active tetrazines [2].

Structure-Activity Relationship Studies of Nitrogen Heterocycles

The distinct structural and electronic differences between 1,2-dihydrotetrazete and its 1,4-dihydro isomer, validated by both X-ray crystallography and high-level ab initio calculations [3][4], make it a critical compound for detailed structure-activity relationship (SAR) studies. Researchers investigating the influence of regioisomerism on the properties of nitrogen-rich heterocycles will find this compound essential for establishing baseline data and comparative analyses with its isomeric counterparts.

Computational Chemistry Model Validation

Given the good agreement between its computed structural parameters and available experimental data [4], 1,2-dihydrotetrazete serves as an excellent benchmark molecule for testing and refining new computational methods in quantum chemistry. Its relatively small size and well-defined electronic structure make it a tractable system for high-level ab initio and DFT studies aimed at predicting the properties of larger, more complex nitrogen-containing materials [1].

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